molecular formula C11H15NO3 B143142 N-(3,4-dimethoxyphenethyl)formamide CAS No. 14301-36-1

N-(3,4-dimethoxyphenethyl)formamide

Cat. No. B143142
M. Wt: 209.24 g/mol
InChI Key: WUZNVFUYFDVUIC-UHFFFAOYSA-N
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Patent
US04678792

Procedure details

The N-formyl-2(3,4-dimethoxy-phenyl)-ethylamine so obtained is stirred with polyphosphoric acid (1 kg) and heated to 140° C. (oil bath temperature). The reaction mixture foams vigorously starting from an internal temperature of 70° C. After 30 minutes, an internal temperature of about 140° C. is attained. The mixture is then poured onto water (1 liter) and made alkaline with concentrated ammonia (1.8 liters) while ice is added. The reaction product is extracted repeatedly with ethyl acetate, the ethyl acetate phase is washed with water, dried, over magnesium sulphate and evaporated giving the title compound (142.5 g) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=1)=O>N>[CH3:15][O:14][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][C:9]=1[O:12][CH3:13])[CH:1]=[N:3][CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NCCC1=CC(=C(C=C1)OC)OC
Step Two
Name
polyphosphoric acid
Quantity
1 kg
Type
reactant
Smiles
Step Three
Name
Quantity
1.8 L
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vigorously starting from an internal temperature of 70° C
CUSTOM
Type
CUSTOM
Details
an internal temperature of about 140° C.
ADDITION
Type
ADDITION
Details
The mixture is then poured onto water (1 liter)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The reaction product is extracted repeatedly with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried, over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2CCN=CC2=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 142.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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